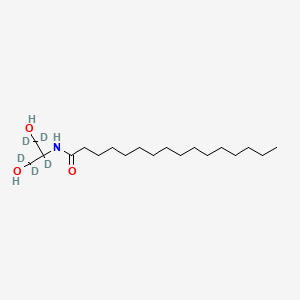
Palmitoyl serinol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of the endocannabinoid N-palmitoyl ethanolamine and is known for its role in improving the epidermal permeability barrier in both normal and inflamed skin . It is a stable isotope-labeled compound used in various scientific research applications.
Preparation Methods
The synthesis of palmitoyl serinol-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the palmitoyl serinol molecule. The synthetic route typically involves the following steps:
Starting Material: The process begins with the selection of a suitable starting material, such as serinol (2-amino-1,3-propanediol).
Deuteration: The hydrogen atoms in the serinol molecule are replaced with deuterium atoms through a deuteration reaction. This can be achieved using deuterated reagents or solvents.
Palmitoylation: The deuterated serinol is then subjected to a palmitoylation reaction, where a palmitoyl group (derived from palmitic acid) is attached to the serinol molecule.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Palmitoyl serinol-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the serinol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The amide bond in this compound can undergo substitution reactions with nucleophiles, leading to the formation of new amide derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include oxidized or reduced derivatives of this compound and substituted amide compounds.
Scientific Research Applications
Palmitoyl serinol-d5 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of palmitoyl serinol-d5 involves its interaction with the endocannabinoid system. It acts as an agonist for cannabinoid receptors CB1 and GPR119, which are involved in various biological responses. Activation of these receptors leads to the stimulation of intracellular signaling pathways, such as the extracellular-signal-regulated kinase (ERK) pathway . This results in increased production of ceramides, which are essential for maintaining the epidermal permeability barrier . Additionally, this compound has anti-inflammatory effects by modulating the levels of cytokines and other inflammatory mediators .
Biological Activity
Palmitoyl serinol-d5, a deuterium-labeled derivative of N-palmitoyl serinol, has garnered attention in recent years for its biological activity, particularly in relation to skin health and the endocannabinoid system. This compound is known to influence ceramide production and improve epidermal barrier function, making it a subject of interest in dermatological research and therapeutic applications.
This compound is characterized by its molecular formula C3H4D5NO2 and a molecular weight of 96.14 g/mol. The deuteration enhances its stability and allows for precise tracking in metabolic studies using mass spectrometry .
This compound acts primarily as an agonist for cannabinoid receptors CB1 and GPR119. Activation of these receptors triggers intracellular signaling pathways, notably the extracellular-signal-regulated kinase (ERK) pathway, which is crucial for various cellular processes .
Ceramide Production
The compound stimulates the synthesis of ceramides in human keratinocytes, particularly under inflammatory conditions induced by interleukin-4 (IL-4). It enhances both de novo synthesis and sphingomyelin hydrolysis pathways, leading to an increase in long-chain fatty acid-containing ceramides (C22-C24), which are vital for maintaining the epidermal permeability barrier .
Biological Activity
Recent studies have demonstrated several key biological activities of this compound:
- Epidermal Barrier Function : Topical application of this compound has been shown to significantly reduce transepidermal water loss (TEWL) and accelerate barrier recovery in murine models. In atopic dermatitis-like conditions, it prevents barrier dysfunction and improves stratum corneum hydration .
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by reducing inflammatory cell infiltration and hyperproliferation in skin models, suggesting its utility in treating inflammatory skin diseases like atopic dermatitis .
Study 1: Effects on Epidermal Barrier Recovery
A study conducted on C57BL/6J mice demonstrated that topical application of 0.5% this compound significantly improved epidermal barrier function compared to controls. The results indicated a reduction in TEWL rates from 20.8% ± 2.89% (vehicle) to 42.36% ± 0.27% (NPS), with statistical significance P<0.01 .
Study 2: Mechanistic Insights into Ceramide Synthesis
In vitro experiments with human keratinocytes treated with IL-4 showed that this compound treatment led to a significant increase in total ceramide levels, particularly long-chain ceramides, demonstrating its capability to counteract IL-4-induced ceramide deficiency .
Data Table: Summary of Biological Effects
Properties
Molecular Formula |
C19H39NO3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)hexadecanamide |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23)/i16D2,17D2,18D |
InChI Key |
MZUNFYMZKTWADX-XBHHEOLKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















